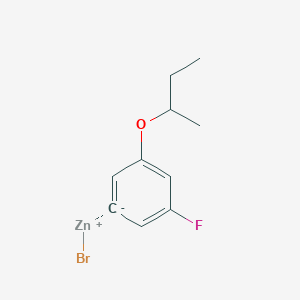
3-Chloro-5-trifluoromethylphenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-5-trifluoromethylphenylzinc bromide, 0.50 M in tetrahydrofuran, is an organozinc reagent commonly used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of both chloro and trifluoromethyl groups on the phenyl ring enhances its reactivity and selectivity in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Chloro-5-trifluoromethylphenylzinc bromide can be synthesized through the reaction of 3-chloro-5-trifluoromethylphenyl bromide with zinc in the presence of a suitable catalyst. The reaction is typically carried out in tetrahydrofuran as the solvent, which stabilizes the organozinc compound. The general reaction scheme is as follows:
3-Chloro-5-trifluoromethylphenyl bromide+Zn→3-Chloro-5-trifluoromethylphenylzinc bromide
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity zinc and bromide precursors, along with advanced purification techniques, is essential to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-5-trifluoromethylphenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions with electrophiles to form new carbon-carbon bonds.
Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Negishi coupling, to form biaryl compounds.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in cross-coupling reactions.
Solvents: Tetrahydrofuran is often used due to its ability to stabilize the organozinc compound.
Reaction Conditions: Typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products
The major products formed from reactions involving this compound are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science.
Applications De Recherche Scientifique
3-Chloro-5-trifluoromethylphenylzinc bromide is used in various scientific research applications, including:
Organic Synthesis: As a reagent in the synthesis of complex organic molecules.
Medicinal Chemistry: In the development of new pharmaceuticals.
Materials Science: For the preparation of advanced materials with specific properties.
Agrochemicals: In the synthesis of active ingredients for pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 3-Chloro-5-trifluoromethylphenylzinc bromide involves its role as a nucleophile in chemical reactions. The zinc atom coordinates with the carbon atom of the phenyl ring, making it more reactive towards electrophiles. This coordination facilitates the formation of new carbon-carbon bonds, which is the basis for its use in cross-coupling reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Chloro-2-fluorobenzylzinc bromide
- 3-Chloro-5-fluorophenylmagnesium bromide
- 3-(Trifluoromethyl)phenylzinc bromide
Uniqueness
3-Chloro-5-trifluoromethylphenylzinc bromide is unique due to the presence of both chloro and trifluoromethyl groups, which enhance its reactivity and selectivity. Compared to similar compounds, it offers distinct advantages in terms of reactivity and the ability to form specific carbon-carbon bonds in complex organic molecules.
Propriétés
Formule moléculaire |
C7H3BrClF3Zn |
|---|---|
Poids moléculaire |
324.8 g/mol |
Nom IUPAC |
bromozinc(1+);1-chloro-3-(trifluoromethyl)benzene-5-ide |
InChI |
InChI=1S/C7H3ClF3.BrH.Zn/c8-6-3-1-2-5(4-6)7(9,10)11;;/h2-4H;1H;/q-1;;+2/p-1 |
Clé InChI |
KSWQYOBUQBQMNC-UHFFFAOYSA-M |
SMILES canonique |
C1=[C-]C=C(C=C1C(F)(F)F)Cl.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


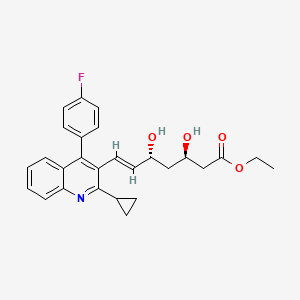
![5-[(pyridin-3-ylmethyl)sulfanyl]-1H-1,2,4-triazol-3-amine](/img/structure/B14884654.png)

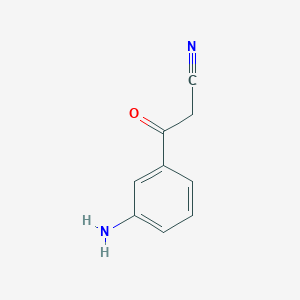
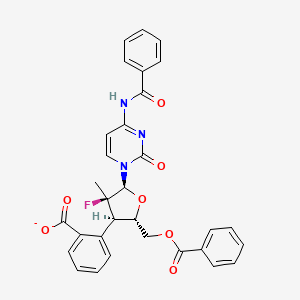
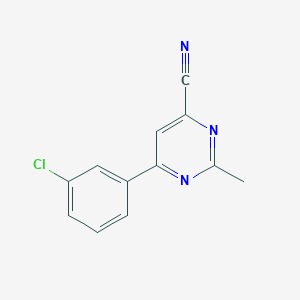
![Ethyl (6-(benzylamino)-7-nitrobenzo[c][1,2,5]oxadiazol-4-yl)glycinate](/img/structure/B14884696.png)

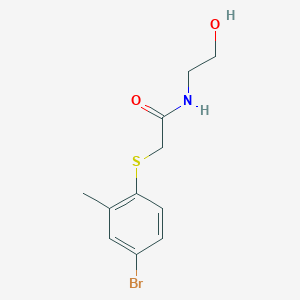
![trans-2-[4-(4-Chloro-2-fluorophenyl)-1-piperazinyl]cyclohexanol](/img/structure/B14884719.png)
